molecular formula C15H23FN2O2S B2781320 2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952982-70-6

2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2781320
CAS No.: 952982-70-6
M. Wt: 314.42
InChI Key: HULWKXJJWOMYMH-UHFFFAOYSA-N
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Description

“2-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H23FN2O2S . It has an average mass of 314.419 Da and a monoisotopic mass of 314.146423 Da .


Chemical Reactions Analysis

N-Fluorobenzenesulfonimide (NFSi) is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules. It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Scientific Research Applications

Cyclooxygenase Inhibition

Benzenesulfonamide derivatives, like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and COX-1 enzymes. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Research on 4-(2-substituted hydrazinyl)benzenesulfonamides has demonstrated potent inhibitory effects on human carbonic anhydrase I and II, with significant potential for therapeutic applications. These compounds were synthesized using microwave irradiation and showed strong inhibition of these enzymes, suggesting their utility in treating conditions associated with altered carbonic anhydrase activity (Gul et al., 2016).

Fluorophore Development for Zinc Detection

Studies have also focused on the synthesis of fluorophores for detecting zinc(II) ions, which are crucial in studying intracellular Zn2+ concentrations. Derivatives of benzenesulfonamide have been used to develop fluorescent sensors that strongly fluoresce upon binding Zn2+, aiding in the understanding of zinc's role in biological systems (Kimber et al., 2001).

Properties

IUPAC Name

2-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-12(2)18-9-7-13(8-10-18)11-17-21(19,20)15-6-4-3-5-14(15)16/h3-6,12-13,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULWKXJJWOMYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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